molecular formula C10H15ClN2O2 B172264 Ethyl (4-hydrazinophenyl)acetate hydrochloride CAS No. 137402-61-0

Ethyl (4-hydrazinophenyl)acetate hydrochloride

Cat. No.: B172264
CAS No.: 137402-61-0
M. Wt: 230.69 g/mol
InChI Key: DENTXBGEUCFNQB-UHFFFAOYSA-N
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Description

Ethyl (4-hydrazinophenyl)acetate hydrochloride is an organic compound featuring a hydrazine functional group attached to a phenyl ring, which is further esterified with an ethyl acetate moiety. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the production of drugs like Rizatriptan benzoate, where it participates in condensation reactions to form triazole derivatives . Its molecular formula is inferred as C₁₀H₁₃ClN₂O₂, with a hydrochloride salt enhancing its stability and solubility in aqueous systems.

Properties

IUPAC Name

ethyl 2-(4-hydrazinylphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-8-3-5-9(12-11)6-4-8;/h3-6,12H,2,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENTXBGEUCFNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl (4-hydrazinophenyl)acetate hydrochloride typically involves the esterification of 4-hydrazinobenzoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl (4-hydrazinophenyl)acetate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (4-hydrazinophenyl)acetate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Ethyl (4-hydrazinophenyl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to modifications that can alter their function. This interaction can affect various biological pathways, making the compound useful in studying protein function and developing new therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with ethyl (4-hydrazinophenyl)acetate hydrochloride, differing primarily in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Applications/Significance Reference
This compound C₁₀H₁₃ClN₂O₂ (inferred) ~228.7 (base) + 36.46 (HCl) Phenyl hydrazine, ethyl ester Pharmaceutical intermediate (e.g., Rizatriptan)
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate C₁₁H₁₂ClN₃O₅ 301.7 Chloro, nitro, methoxy, hydrazinylidene Synthetic intermediate for heterocycles
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride C₁₁H₁₅ClFNO₂ 247.7 Fluorophenyl, methylamino, ethyl ester Life science research
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 256.7 Chlorophenoxy, acetoacetate Agrochemical synthesis
(4-Ethoxyphenyl)hydrazine hydrochloride C₈H₁₂ClN₂O 200.6 Ethoxyphenyl hydrazine Organic synthesis

Physicochemical Properties

  • The presence of electron-withdrawing groups (e.g., nitro in ) increases thermal stability compared to electron-donating groups (e.g., methoxy).
  • Solubility: Hydrochloride salts (e.g., this compound) exhibit higher aqueous solubility due to ionic character .

Pharmacological and Industrial Relevance

  • This compound is critical in synthesizing 5-HT₁ receptor agonists like Rizatriptan, with stringent purity requirements (<0.1% dimer impurity) .
  • Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride is used in life science research, though safety data remain unpublished .
  • Chlorophenoxy derivatives (e.g., ) are precursors in agrochemicals, leveraging their stability under environmental conditions.

Stability and Reactivity

  • Hydrazine derivatives (e.g., ) are prone to oxidation, necessitating storage under inert atmospheres.
  • Nitro groups (e.g., ) enhance electrophilicity, facilitating nucleophilic substitution reactions, whereas methoxy groups act as ortho/para-directing groups in aromatic substitutions.

Biological Activity

Ethyl (4-hydrazinophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by case studies and detailed research findings.

This compound can be synthesized through the esterification of 4-hydrazinobenzoic acid with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process yields a compound that exhibits unique reactivity due to the presence of the hydrazine group, which can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to modifications that alter their function. This mechanism is crucial for its applications in studying protein interactions and modifications.

3. Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of hydrazones exhibit significant antimicrobial properties against various pathogens. For instance, compounds synthesized from hydrazones have demonstrated effectiveness against bacteria and fungi .
  • Anticancer Properties : Research indicates that hydrazone derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This compound may contribute to these effects due to its ability to modify protein functions involved in cell growth and survival .
  • Antidiabetic Effects : Some studies suggest that hydrazone derivatives can inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism, thereby showing potential antidiabetic activity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several hydrazone derivatives, including those related to this compound. The results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species. The structure-activity relationship highlighted that modifications to the hydrazine moiety significantly influenced antimicrobial potency.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in MCF-7 breast cancer cells. The compound's mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting a potential pathway for therapeutic development in cancer treatment.

5. Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

CompoundBiological ActivityMechanism of Action
Ethyl (4-aminophenyl)acetateModerate antimicrobial activityNon-covalent interactions with bacterial membranes
Ethyl (4-nitrophenyl)acetateHigh reactivity in reduction reactionsElectrophilic substitution reactions
Ethyl (4-hydroxyphenyl)acetateAntioxidant propertiesFree radical scavenging

6. Conclusion

This compound presents a promising profile for various biological applications, particularly in antimicrobial and anticancer research. Its unique chemical properties allow for significant interactions with biological macromolecules, making it an essential compound for further exploration in drug development.

Future research should focus on optimizing its synthesis and exploring its full therapeutic potential through comprehensive biological evaluations and clinical studies. The continued investigation into the structure-activity relationships will also be crucial in enhancing its efficacy and safety profiles for potential therapeutic use.

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